![molecular formula C14H14F2N2O4S2 B5792093 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide](/img/structure/B5792093.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide, often involves the reaction of sulfonyl chlorides with amines or their derivatives. The specific synthetic pathways can vary, incorporating different substituents to modify the compound's properties for desired applications. Studies on similar sulfonamide compounds have explored structure-activity relationships, revealing how modifications in the sulfonyl group or the inclusion of different functional groups affect the compound's biological activity and solubility (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamides, including the subject compound, is critical in determining their interaction with biological targets. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, studies on related compounds have provided insights into how molecular conformations and the presence of specific functional groups, like difluoromethyl groups, influence their pharmacological profiles (Bar & Bernstein, 1985).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including alkylation, acylation, and sulfonation. These reactions can significantly alter the compounds' chemical properties, such as solubility and stability. For instance, the reactivity of sulfonamide groups towards electrophilic and nucleophilic substitutions allows for the synthesis of a wide range of derivatives with varied biological activities (Fukuyama et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamides, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like the difluoromethyl group can enhance the compounds' lipophilicity, affecting their absorption and distribution in biological systems. Detailed studies on related sulfonamides have explored these aspects, highlighting the importance of molecular design in optimizing physical properties for specific applications (Shakuntala et al., 2017).
Chemical Properties Analysis
The chemical properties of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide, such as acidity, basicity, and reactivity towards various reagents, are pivotal in its interactions and mechanisms of action. Studies on sulfonamides have shown that these properties can be tailored through chemical modifications, affecting their biological activity and potential therapeutic applications. Investigations into the sulfonamide moiety's reactivity have provided insights into developing novel compounds with improved efficacy and safety profiles (Fattah et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
This interaction could potentially inhibit the activity of these enzymes, leading to changes in the pH balance within the body .
Result of Action
Given its potential inhibitory effect on carbonic anhydrase 1 and 2, it could lead to alterations in the ph balance within the body .
properties
IUPAC Name |
3,4-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O4S2/c15-13-6-5-12(9-14(13)16)24(21,22)18-8-7-10-1-3-11(4-2-10)23(17,19)20/h1-6,9,18H,7-8H2,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUBNRSZGHUJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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